CNS Exposure: ARUK3001185 vs. LP-922056 Brain Partitioning
ARUK3001185 is the only Notum inhibitor with a directly measured, near-unity brain-to-plasma ratio (Kp = 1.08) among key comparators. In contrast, LP-922056 exhibits minimal brain penetration with a Kp < 0.01, rendering it unsuitable for CNS applications [1].
| Evidence Dimension | Brain/Plasma Partition Coefficient (Kp) |
|---|---|
| Target Compound Data | 1.08 |
| Comparator Or Baseline | LP-922056: <0.01 |
| Quantified Difference | >100-fold higher brain exposure |
| Conditions | Mouse PK study (1 mg/kg IV; 10 mg/kg PO) |
Why This Matters
Procurement for CNS-focused Wnt/Notum studies requires ARUK3001185 as LP-922056 cannot engage brain targets.
- [1] Zhao, Y., et al. (2021). Small-molecule inhibitors of carboxylesterase Notum. Future Medicinal Chemistry, 13(11), 1001–1015. View Source
